

Application Notes and Protocols for (4-Bromophenyl)(diphenyl)methanol in Drug Discovery

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Compound of Interest

Compound Name: (4-Bromophenyl)
(diphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **(4-Bromophenyl)(diphenyl)methanol** as a key intermediate in the synthesis of pharmacologically active compounds, particularly focusing on its role in the development of antihistamines.

Application Notes

(4-Bromophenyl)(diphenyl)methanol is a diarylmethanol derivative that serves as a valuable building block in medicinal chemistry. Its structural motif, the diphenylmethyl (or benzhydryl) group, is a common feature in a variety of therapeutic agents. The presence of the bromo-substituent on one of the phenyl rings offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug screening.

The primary application of **(4-Bromophenyl)(diphenyl)methanol** and its analogs in drug discovery is in the synthesis of first-generation antihistamines. These drugs competitively block the histamine H1 receptor, providing relief from allergic reactions. The diarylmethyl ether moiety, which can be readily formed from **(4-Bromophenyl)(diphenyl)methanol**, is crucial for the antihistaminic activity of these compounds.

While specific drugs directly utilizing the bromo-analog are not extensively documented in publicly available literature, the closely related chloro-analog, (4-chlorophenyl)(phenyl)methanol, is a well-established intermediate in the synthesis of the antihistamine Carbinoxamine. The protocols and pathways described below use Carbinoxamine as a representative example to illustrate the utility of (4-halophenyl)(diphenyl)methanol intermediates in drug development.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromophenyl)(diphenyl)methanol via Grignard Reaction

This protocol describes the synthesis of **(4-Bromophenyl)(diphenyl)methanol** from 4-bromobenzophenone and phenylmagnesium bromide.

Materials and Reagents:

- 4-Bromobenzophenone
- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):

- In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, add magnesium turnings.
- Add a small crystal of iodine.
- Prepare a solution of bromobenzene in anhydrous diethyl ether.
- Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
- Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 4-Bromobenzophenone:
 - Dissolve 4-bromobenzophenone in anhydrous diethyl ether in a separate flask.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the 4-bromobenzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the solution and remove the solvent under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **(4-Bromophenyl)(diphenyl)methanol**.

Quantitative Data (Estimated):

Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Theoretical Yield (g)	Practical Yield (g)	Yield (%)
4-Bromobenzophenone	261.12	1.0	-	-	-
Phenylmagnesium Bromide	181.31	1.1	-	-	-
(4-Bromophenyl)(diphenyl)methanol	339.23	-	339.23	288.35 - 322.27	85 - 95

Protocol 2: Synthesis of a Carbinoxamine Analog from (4-Bromophenyl)(diphenyl)methanol

This protocol describes the synthesis of an analog of the antihistamine Carbinoxamine via a Williamson ether synthesis, using the previously synthesized **(4-Bromophenyl)(diphenyl)methanol**.

Materials and Reagents:

- **(4-Bromophenyl)(diphenyl)methanol**
- Sodium hydride (NaH)
- 2-Chloro-N,N-dimethylethanamine hydrochloride

- Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

- Deprotonation of the Alcohol:
 - In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
 - Dissolve **(4-Bromophenyl)(diphenyl)methanol** in anhydrous DMF.
 - Add the alcohol solution dropwise to the sodium hydride suspension at 0 °C.
 - Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
- Williamson Ether Synthesis:
 - Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.
 - Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and quench by the slow addition of water.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine.

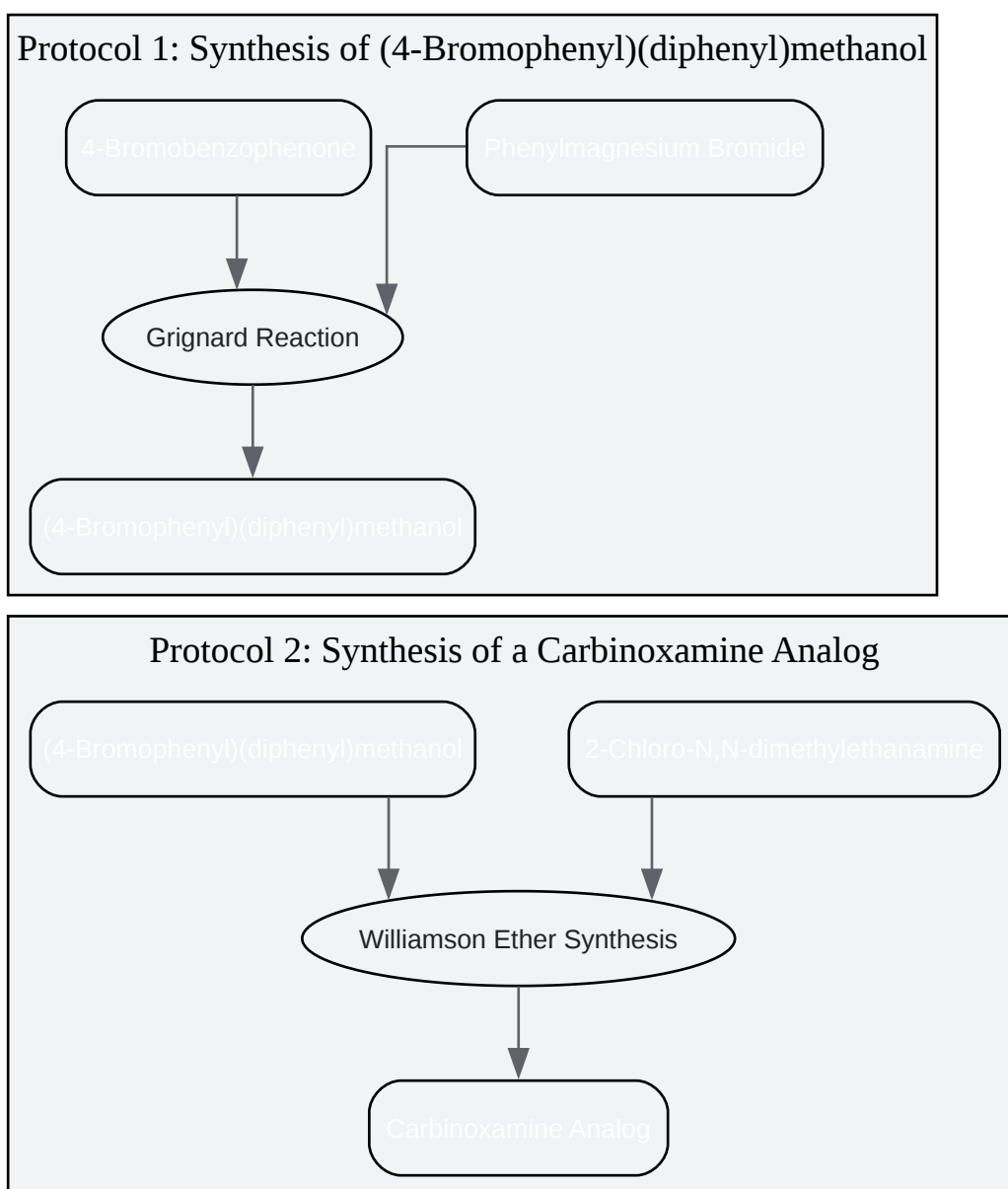
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated):

Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Theoretical Yield (g)	Practical Yield (g)	Yield (%)
(4-Bromophenyl) (diphenyl)methanol	339.23	1.0	-	-	-
2-Chloro-N,N-dimethylethanamine HCl	144.04	1.2	-	-	-
Carbinoxamine Analog	410.35	-	410.35	287.25 - 369.32	70 - 90

Visualizations

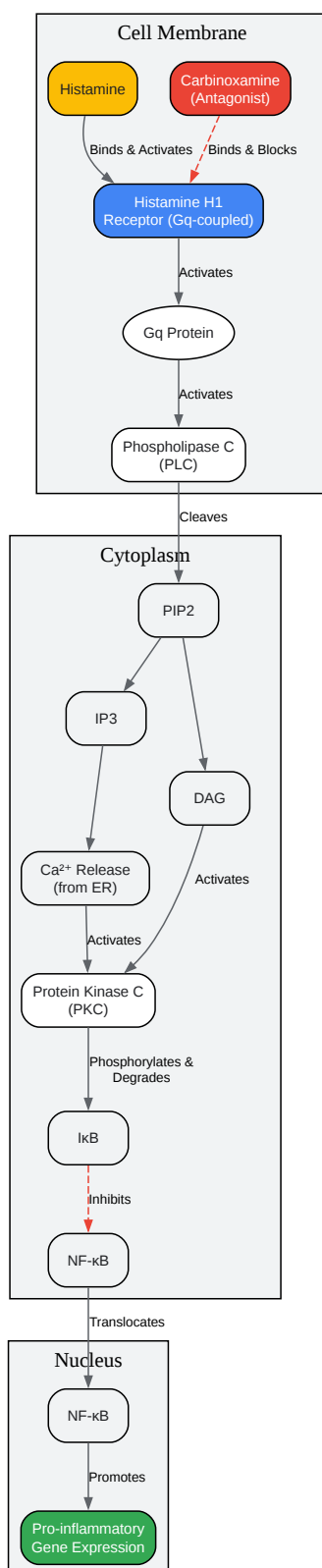
Synthesis Workflow



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Caption: Workflow for the two-step synthesis of a Carbinoxamine analog.

Signaling Pathway of Histamine H1 Receptor and its Antagonism



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Caption: Histamine H1 receptor signaling pathway and its inhibition by Carbinoxamine.[1][2][3][4][5]

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